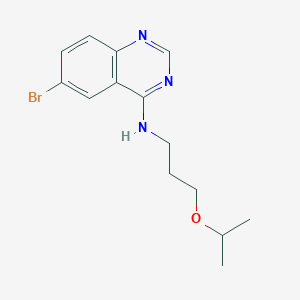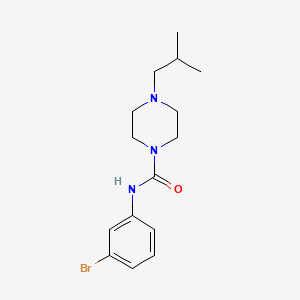![molecular formula C17H23ClN2O4S B4625069 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B4625069.png)
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds, including those similar to 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide, involves intricate chemical reactions. For instance, cyclometalated Pd(II) and Ir(III) complexes show the intricacies of synthesis involving luminescent properties and applications in coupling reactions, demonstrating the multifaceted approaches in creating advanced organic molecules (Xu et al., 2014).
Molecular Structure Analysis
Understanding the molecular structure of complex compounds is crucial for their application in various fields. The detailed structures of certain compounds are determined using X-ray diffraction, highlighting the importance of molecular architecture in determining chemical properties and interactions (Xu et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide often require precise conditions to achieve desired outcomes. For example, cycloadditions and synthesis of novel derivatives are complex processes that result in the formation of compounds with unique properties, such as trifluoromethylated pyroglutamates and 2-pyridones (Zhang et al., 2018).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, play a significant role in their application and functionality. The cycloauration process of 2-phenoxypyridines, for example, reveals how the presence of certain groups affects the yield and stability of cycloaurated compounds, demonstrating the intricate relationship between molecular structure and physical properties (Zhu et al., 2003).
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, stability, and interaction with other substances, are essential for its application in various domains. The study of N-phenoxypropylacetamide derivatives showcases the investigation into antiulcer activity, illustrating the targeted approach in modifying chemical properties for specific therapeutic purposes (Ueda et al., 1990).
Eigenschaften
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c18-15-11-14(25(22,23)20-9-3-4-10-20)7-8-16(15)24-12-17(21)19-13-5-1-2-6-13/h7-8,11,13H,1-6,9-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXBQXSHZNUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4624989.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4624992.png)

![N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide](/img/structure/B4625005.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4625011.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4625014.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4625027.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625036.png)
![isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4625050.png)
![1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4625051.png)

![1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4625064.png)
![ethyl (2-{[2-(ethylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4625076.png)
